molecular formula C17H15ClN2S B5702596 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole

Cat. No. B5702596
M. Wt: 314.8 g/mol
InChI Key: KZVFDNVQLAMANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, also known as CPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activity

4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole has been studied for its antimicrobial properties. A series of linked heterocyclic compounds containing this pyrazole structure exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds containing different moieties, including 4-nitrophenyl and 3-nitrophenyl, showed enhanced antimicrobial activity (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Antioxidant Potential

This compound has also been evaluated for its antioxidant potential. In vitro studies using mouse brain homogenates showed that low molecular range pyrazole compounds, including 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, reduced lipid peroxidation and reactive species. They also displayed ferric-reducing ability and nitric oxide-scavenging activity, indicating a promising antioxidant action (Oliveira et al., 2020).

Structural and Molecular Analysis

The molecular structure of this compound and its derivatives has been a subject of interest. Studies have focused on understanding the nonplanar structures and the intermolecular interactions, such as hydrogen bonding, that contribute to their stability and potential biological activity. These structural analyses are crucial for developing new compounds with enhanced properties (Bustos et al., 2015).

Anticancer Activity

There's research indicating that derivatives of this compound show potential as anticancer agents. Some derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines, highlighting the significance of this compound in the field of cancer research (Fahmy, Rostom, & Bekhit, 2002).

Corrosion Inhibition

Studies have also explored the use of derivatives of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of metals like zinc in acidic environments, making them valuable in industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVFDNVQLAMANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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